Tetrangulol

Description

Properties

IUPAC Name |

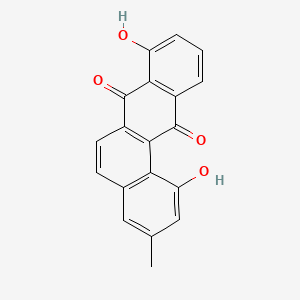

1,8-dihydroxy-3-methylbenzo[a]anthracene-7,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O4/c1-9-7-10-5-6-12-17(15(10)14(21)8-9)19(23)11-3-2-4-13(20)16(11)18(12)22/h2-8,20-21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUYRESOTVGLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225109 | |

| Record name | Tetrangulol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7414-92-8 | |

| Record name | 1,8-Dihydroxy-3-methylbenz[a]anthracene-7,12-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7414-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrangulol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007414928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrangulol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrangulol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tetrangulol, a member of the angucycline family of natural products, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Structural Characteristics

This compound is characterized by its complex polycyclic structure, which is typical of angucyclines. The compound features a tetracyclic core structure that contributes to its biological potency. The structural elucidation of this compound reveals that it lacks sugar residues, differentiating it from other angucyclines that typically possess glycosidic components .

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes in target organisms. Research indicates that this compound exhibits:

- Antimicrobial Activity : It has demonstrated effectiveness against a range of bacterial strains, including Gram-positive pathogens such as Staphylococcus aureus and Klebsiella aerogenes. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

- Anticancer Properties : this compound has shown cytotoxic effects against various cancer cell lines, including pancreatic cancer (MIA PaCa-2) and lung cancer (A549). The compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways .

Efficacy Data

The following table summarizes the biological activities and IC50 values (the concentration required to inhibit 50% of cell viability) for this compound against different pathogens and cancer cell lines:

| Biological Activity | Pathogen/Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 1.8 | Cell wall synthesis inhibition |

| Antibacterial | Klebsiella aerogenes | 2.5 | Protein synthesis inhibition |

| Anticancer | MIA PaCa-2 (pancreatic cancer) | 0.9 | Induction of apoptosis |

| Anticancer | A549 (lung cancer) | 1.2 | Activation of caspases |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Studies : In a study assessing the antimicrobial properties of this compound derivatives, it was found that certain modifications to the this compound structure enhanced its activity against resistant bacterial strains, suggesting avenues for drug development .

- Cytotoxicity Assays : this compound was tested alongside known chemotherapeutics in various cancer cell lines. Results indicated that it exhibits comparable or superior cytotoxicity to some established drugs, making it a candidate for further investigation in cancer therapy .

- Biosynthetic Pathway Exploration : Research into the biosynthetic pathways of this compound revealed insights into its production by Streptomyces species. Understanding these pathways could facilitate the development of synthetic biology approaches to produce this compound and its derivatives at scale .

Scientific Research Applications

Chemical Properties and Structure

Tetrangulol, with the molecular formula , is a member of the angucycline family of compounds. Its structure features a complex arrangement of rings and functional groups that contribute to its biological activity. The compound has been isolated from various microbial sources, showcasing its potential as a bioactive agent.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. In a study focusing on the bio-guided isolation of metabolites from co-cultured actinobacteria, this compound was identified as an effective antimalarial agent. The isolation process involved using liquid chromatography-high resolution mass spectrometry (LC-HRMS) to identify metabolites that exhibited antimalarial activity, highlighting this compound's potential in combating malaria, especially in light of rising drug resistance to conventional treatments .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The underlying mechanisms are believed to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics .

Isolation Techniques

The extraction and purification of this compound typically involve advanced techniques such as:

- Liquid Chromatography : Used for separating compounds based on their chemical properties.

- Mass Spectrometry : Employed for identifying molecular structures and weights.

- Co-cultivation Methods : These methods enhance the yield of bioactive compounds by utilizing interactions between different microbial species .

Antimalarial Research

In a notable study, this compound was isolated from the co-culture of Actinokineospora spheciospongiae and Rhodococcus species. The research highlighted its effectiveness against malaria parasites, providing a basis for further development as an antimalarial drug .

Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability. The studies utilized assays such as MTT and flow cytometry to assess its effects on cell proliferation and apoptosis induction .

Data Summary

| Application Area | Biological Activity | Methodology Used | Key Findings |

|---|---|---|---|

| Antimicrobial | Effective against malaria | Bio-guided isolation | Identified as an antimalarial agent |

| Anticancer | Inhibits cancer cell proliferation | In vitro assays | Induces apoptosis in cancer cells |

Comparison with Similar Compounds

Functional and Bioactivity Comparisons

Table 2: Bioactivity Profiles of this compound and Analogues

Key Insights :

- Antifungal Specificity: this compound inhibits Fusarium spp. graminearum (F3), unlike 4-Hydroxybenzaldehyde, which has broader activity .

- Plant Growth Effects: this compound uniquely enhances Echinochloa crus-galli and Amaranthus retroflexus growth via auxin-like pathways, a trait absent in most angucyclines .

Key Insights :

- This compound’s synthetic flexibility enables diversification via cross-coupling, whereas Pratensilin D requires complex biogenetic engineering .

- Industrial-scale production remains challenging due to low titers in wild-type Streptomyces; metabolic engineering of PKS clusters is a promising solution .

Preparation Methods

Biphenyl Assembly via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction has been widely employed to construct the biaryl backbone of tetrangulol. In one approach, 2-iodo-3-methoxy-5-methylbenzaldehyde was coupled with 2-(1,4-dimethoxy-3-(2-methylprop-1-en-1-yl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane using a palladium catalyst (PdCl₂(PPh₃)₂) and potassium carbonate as a base. This reaction yielded 2-(1,4-dimethoxy-3-(2-methylprop-1-en-1-yl)naphthalen-2-yl)-3-methoxy-5-methylbenzaldehyde, a critical intermediate for subsequent cyclization.

Iron-Catalyzed Carbonyl-Olefin Metathesis

The biaryl intermediate underwent ring-closing carbonyl-olefin metathesis (RCM) using FeCl₃ as a catalyst. This step facilitated the formation of the tetracyclic framework, producing 1,7,12-trimethoxy-3-methyltetraphene. The reaction proceeded via a Lewis acid-mediated [2+2] cycloaddition followed by retro-[2+2] fragmentation, achieving a 68% yield under optimized conditions.

Oxidation to the Quinone

The tetracyclic product was oxidized to the corresponding p-quinone using RuCl₂(p-cymene)₂ in the presence of an oxidizing agent (e.g., PhI(OAc)₂). Unexpectedly, this step also introduced chlorine atoms at positions 2 and 4, yielding 2,4-dichloro-11-hydroxy-1-methoxy-3-methyltetraphene-7,12-dione as a minor byproduct.

Corey–Fuchs Reaction and Platinum-Mediated Cyclization

Alkyne Formation via Corey–Fuchs Reaction

An alternative route began with the conversion of 3-methoxy-5-methyl-2-(1,4,5-trimethoxynaphthalen-2-yl)benzaldehyde into its dibromoolefin derivative using CBr₄ and PPh₃. Treatment with potassium tert-butoxide induced a Corey–Fuchs reaction, yielding the terminal alkyne 2-(2-ethynyl-6-methoxy-4-methylphenyl)-1,4,5-trimethoxynaphthalene.

Platinum-Catalyzed Cyclization

The alkyne underwent PtCl₂-mediated cyclization in dichloromethane at room temperature, forming 1,7,8,12-tetramethoxy-3-methyltetraphene. This step demonstrated excellent regioselectivity, with a 75% isolated yield. Demethylation using BBr₃ in dichloromethane subsequently provided this compound.

Decarboxylative Alkylation and Cyclization

Decarboxylative Alkylation of Naphthoquinones

A classical approach involved the decarboxylative alkylation of 2-chloro-1,4-naphthoquinone with β-(3-acetoxy-5-methylphenyl)propionic acid. The reaction, conducted in acetic acid with sodium acetate, generated 5-acetoxy-3-[β-(3-acetoxy-5-methylphenyl)ethyl]-2-chloro-4-naphthoquinone. Hydrolysis with sodium carbonate induced cyclization and dehydrogenation, yielding this compound in 45% overall yield.

Regiochemical Challenges

This method faced challenges in controlling the regiochemistry of the hydroxyl groups. Competing cyclization pathways occasionally produced the 3,8-dihydroxy-1-methyl isomer, necessitating chromatographic separation.

Diels–Alder Reaction of Juglone with Styrenes

Boron-Mediated Diels–Alder Reaction

A novel strategy utilized boron acetate (B(OAc)₃) to promote the Diels–Alder reaction between juglone (5-hydroxy-1,4-naphthoquinone) and styrene derivatives. The reaction proceeded at room temperature with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant, achieving 82% yield and >95% regioselectivity. The adduct underwent acid-catalyzed dehydration and oxidation to furnish this compound.

Advantages Over Traditional Methods

This approach avoided harsh thermal conditions typically required for styrene-based Diels–Alder reactions. The use of B(OAc)₃ enhanced dienophile reactivity and suppressed competing side reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes the key metrics of each method:

| Method | Key Step | Yield (%) | Regioselectivity | Challenges |

|---|---|---|---|---|

| Suzuki-Miyaura/RCM | FeCl₃-mediated RCM | 68 | High | Chlorination byproducts |

| Corey–Fuchs/Pt Cyclization | PtCl₂ cyclization | 75 | Excellent | Multi-step synthesis |

| Decarboxylative Alkylation | Sodium carbonate cyclization | 45 | Moderate | Isomer formation |

| B(OAc)₃ Diels–Alder | Boron-promoted cycloaddition | 82 | >95% | Limited substrate scope |

Late-Stage Functionalization and Byproduct Management

Q & A

Q. What established methods are used to isolate and purify Tetrangulol from Streptomyces strains?

- Methodological Answer : this compound isolation typically involves fermentation of Streptomyces strains (e.g., S. rimosus NRRL 3016) under optimized conditions, followed by solvent extraction (e.g., ethyl acetate). Chromatographic techniques such as HPLC or column chromatography with silica gel are critical for purification. Structural confirmation is achieved via NMR and mass spectrometry, ensuring purity >95% for downstream assays . Challenges include minimizing degradation during extraction, requiring strict control of temperature and light exposure .

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) determines the molecular formula, while 1D/2D NMR (e.g., , , COSY, HMBC) maps the carbon skeleton and functional groups. X-ray crystallography may resolve stereochemistry. Comparative analysis with biosynthetic intermediates (e.g., tetrangomycin) is essential to confirm structural derivatives .

Q. What in vitro assays are used to assess this compound’s antimicrobial properties?

- Methodological Answer : Standard assays include disk diffusion or broth microdilution against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi. Minimum inhibitory concentration (MIC) values are quantified, with controls for solvent effects. Conflicting bioactivity results across studies may stem from variations in microbial strains or assay protocols, necessitating standardized CLSI guidelines .

Advanced Research Questions

Q. What experimental strategies are used to investigate this compound’s biosynthetic gene clusters (BGCs)?

- Methodological Answer : BGC identification involves genome mining of Streptomyces strains via tools like antiSMASH. Heterologous expression in model hosts (e.g., S. coelicolor) validates cluster functionality. Knockout studies targeting cytochrome P450 genes (critical for oxidation steps) clarify enzymatic roles in modifying this compound to tetrangomycin and fridamycin E .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Meta-analyses should account for variables such as compound purity, microbial strain variability, and assay conditions (e.g., pH, incubation time). Dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) improve reproducibility. Cross-laboratory collaborations using shared reference standards are recommended to harmonize data .

Q. What heterologous expression systems optimize this compound biosynthesis in non-native hosts?

- Methodological Answer : Streptomyces chassis (e.g., S. lividans) are preferred due to compatible post-translational modifications. Modular cloning systems (e.g., Golden Gate assembly) enable precise BGC integration. Fermentation optimization (e.g., carbon/nitrogen ratio, precursor feeding) enhances yield. LC-MS monitoring of intermediates ensures pathway fidelity .

Q. How can isotopic labeling elucidate this compound’s biosynthetic precursors and metabolic flux?

- Methodological Answer : -acetate or -glucose feeding experiments track precursor incorporation. Stable isotope-assisted NMR or LC-MS traces carbon flow through polyketide synthase (PKS) modules. Comparative analysis with related angucyclines (e.g., jadomycin) identifies conserved vs. unique biosynthetic steps .

Data and Reproducibility Considerations

Q. What analytical protocols ensure reproducibility in this compound quantification?

- Methodological Answer : Use validated HPLC/UV-MS methods with internal standards (e.g., deuterated analogs). Calibration curves must cover expected concentration ranges (e.g., 0.1–100 µg/mL). Inter-laboratory validation via ring tests and adherence to ICH guidelines for stability testing (e.g., photodegradation assays) are critical .

Q. How should researchers design experiments to differentiate this compound’s direct vs. indirect bioactivity mechanisms?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics to identify target pathways. Chemical genomics (e.g., gene deletion libraries in S. cerevisiae) pinpoints cellular targets. Pharmacological inhibitors (e.g., ROS scavengers) test mechanistic hypotheses. Dose-dependent effects and time-course studies distinguish primary from secondary responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.